molecular formula C15H18BrNO2S B283372 N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine

Cat. No. B283372
M. Wt: 356.3 g/mol
InChI Key: RIUFBQZSDOBLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as BET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BET is a member of the benzylamine family and has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine has also been shown to inhibit the activity of various enzymes, including histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of neurotransmitter levels. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine in lab experiments is its unique chemical structure, which allows for the study of various biological processes. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine is also relatively easy to synthesize and purify, making it an ideal candidate for large-scale experiments. However, one of the main limitations of using N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine, including the development of more potent and selective derivatives, the investigation of its potential applications in the treatment of various diseases, including cancer and neurological disorders, and the elucidation of its mechanism of action at the molecular level. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine may also have potential applications in the field of drug discovery, as it has been shown to exhibit a wide range of biological activities.

Synthesis Methods

The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine involves a series of chemical reactions, including the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 2-thienylmethanamine, followed by reduction with sodium borohydride. The resulting product is then purified using chromatography to obtain pure N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine.

Scientific Research Applications

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(2-thienylmethyl)amine has also been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

properties

Molecular Formula

C15H18BrNO2S

Molecular Weight

356.3 g/mol

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C15H18BrNO2S/c1-3-19-15-13(16)7-11(8-14(15)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3

InChI Key

RIUFBQZSDOBLBV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)CNCC2=CC=CS2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNCC2=CC=CS2)OC

Origin of Product

United States

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